1-Methylcyclododecanol

Descripción

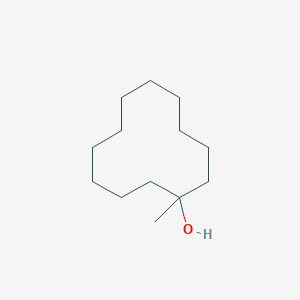

1-Methylcyclododecanol is a macrocyclic tertiary alcohol. Its structure is characterized by a twelve-membered carbon ring, known as a cyclododecane (B45066) skeleton, with a hydroxyl (-OH) group and a methyl (-CH₃) group attached to the same carbon atom. As a member of the macrocyclic compound family, it holds interest in various fields of chemical synthesis and research. Its classification as a tertiary alcohol also imparts specific chemical properties and reactivity patterns that distinguish it from primary and secondary alcohols.

The synthesis of this compound is most commonly achieved through the nucleophilic addition of a methyl organometallic reagent to its parent ketone, cyclododecanone (B146445). libretexts.orgyoutube.comyoutube.com This reaction, typically a Grignard reaction using a reagent like methylmagnesium bromide, targets the electrophilic carbonyl carbon of cyclododecanone, resulting in the formation of the tertiary alcohol upon acidic workup. dalalinstitute.comyoutube.com Organolithium reagents can also be used for this type of transformation. dalalinstitute.com

While not as extensively studied as its parent ketone, this compound has been mentioned in specialized research, such as studies on retro-Barbier fragmentation reactions, indicating its utility in exploring novel carbon-carbon bond cleavage mechanisms.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | 1-methylcyclododecan-1-ol |

| CAS Number | 32400-09-2 |

| Molecular Formula | C₁₃H₂₆O |

| Molecular Weight | 198.35 g/mol |

| Synonyms | 1-Methyl-1-cyclododecanol, Methyl-1-cyclododecanol |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-methylcyclododecan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26O/c1-13(14)11-9-7-5-3-2-4-6-8-10-12-13/h14H,2-12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZFBSGQWIXRQOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCCCCCCCC1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50338845 | |

| Record name | 1-Methylcyclododecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50338845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32400-09-2 | |

| Record name | 1-Methylcyclododecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50338845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Methylcyclododecanol and Its Stereoisomers

Strategies for Macrocyclic Alcohol Synthesis

The construction of the 1-methylcyclododecanol framework can be broadly categorized into two main approaches: the direct functionalization of a cyclododecanone (B146445) precursor and the expansion of a smaller ring system to the desired twelve-membered ring.

Approaches Involving Cyclododecanone Precursors

The most direct route to this compound involves the addition of a methyl nucleophile to the carbonyl group of cyclododecanone. This transformation is typically achieved using organometallic reagents, primarily Grignard reagents and organolithium compounds.

Grignard Reagents: The addition of methylmagnesium halides (e.g., methylmagnesium bromide or methylmagnesium chloride) to cyclododecanone is a classic and widely used method for the synthesis of this compound. The reaction proceeds via the nucleophilic attack of the methyl group on the electrophilic carbonyl carbon, followed by an aqueous workup to protonate the resulting alkoxide and yield the tertiary alcohol. The general scheme for this reaction is depicted below:

Scheme 1: Synthesis of this compound via Grignard Reaction

Cyclododecanone + CH₃MgX → this compound (where X = Cl, Br, I)

This method is often favored for its operational simplicity and the ready availability of the reagents.

Organolithium Reagents: Similar to Grignard reagents, organolithium compounds like methyllithium (B1224462) are potent nucleophiles capable of adding to ketones to form tertiary alcohols. slideshare.netthieme.denih.govnih.govrsc.org The reaction mechanism involves the nucleophilic addition of the methyl anion equivalent to the carbonyl carbon of cyclododecanone. slideshare.net Subsequent acidic workup yields this compound. slideshare.net Organolithium reagents can sometimes offer advantages in terms of reactivity and can be effective even with sterically hindered ketones. nih.gov

A summary of common nucleophilic addition reactions to cyclododecanone is presented in the table below.

| Reagent | Solvent | Reaction Conditions | Product |

| Methylmagnesium bromide | Tetrahydrofuran | Room Temperature | This compound |

| Methyllithium | Diethyl ether | -78 °C to Room Temperature | This compound |

Ring-Expansion Methodologies for Accessing Cyclododecanol (B158456) Scaffolds

Ring-expansion reactions provide a powerful alternative for the synthesis of large-ring compounds from more readily available smaller rings. These methods can be particularly useful for accessing substituted cycloalkanones, which can then be converted to the desired tertiary alcohols.

Tiffeneau-Demjanov Rearrangement: The Tiffeneau-Demjanov rearrangement is a classic one-carbon ring expansion of a cycloalkanone. slideshare.netthieme.dewikipedia.orgnumberanalytics.comlibretexts.org The process involves the conversion of the starting ketone to a 1-(aminomethyl)cycloalkanol, which upon treatment with nitrous acid, undergoes a rearrangement to yield a ring-expanded ketone. wikipedia.orgnumberanalytics.com For the synthesis of a this compound scaffold, one could envision a multi-step sequence starting from cycloundecanone.

Diazomethane-Mediated Ring Expansion: The reaction of cycloalkanones with diazomethane (B1218177) in the presence of a Lewis acid catalyst can lead to ring expansion. researchgate.net This method involves the insertion of a methylene (B1212753) group into the carbon skeleton of the ketone. While this typically produces the homologous ketone, multiple insertions can occur, and the regioselectivity can be an issue with substituted ketones. For instance, the reaction of cyclododecanone with diazomethane has been shown to produce a mixture of cyclotridecanone, cyclotetradecanone, and even cyclopentadecanone. researchgate.net Subsequent methylation of the resulting larger ring ketones would lead to the corresponding tertiary alcohols.

Stereoselective Synthesis of this compound Enantiomers and Diastereomers

The creation of enantiomerically or diastereomerically pure this compound requires precise control over the stereochemistry during the key bond-forming steps. This is achieved through various asymmetric synthesis strategies.

Asymmetric Catalysis in C-C Bond Formation for Chiral Tertiary Alcohols

The enantioselective addition of a methyl group to the prochiral cyclododecanone is a direct approach to optically active this compound. This is typically accomplished using a chiral catalyst that can differentiate between the two faces of the carbonyl group.

Chiral ligands complexed to metal centers are commonly employed to induce enantioselectivity in the addition of organometallic reagents to carbonyls. For instance, chiral 1,3,2-oxazaborolidines have been used as catalysts in enantioselective photochemical reactions and other transformations. nih.gov The development of chiral catalysts for the addition of Grignard reagents to aldehydes and ketones has seen significant progress, allowing for the synthesis of chiral alcohols with high enantioselectivity. rug.nl While specific examples for the methylation of cyclododecanone are not prevalent in the provided search results, the general principles of using chiral ligands, such as those derived from BINOL or TADDOL, in conjunction with organometallic reagents are applicable.

A hypothetical catalytic system for the asymmetric methylation of cyclododecanone is outlined in the table below.

| Chiral Catalyst System | Methyl Source | Expected Outcome |

| Chiral Ligand + Diethylzinc | Trimethylaluminum | Enantiomerically enriched this compound |

| Chiral Ligand + Titanium Isopropoxide | Methylmagnesium bromide | Enantiomerically enriched this compound |

Chiral Auxiliary-Based Synthetic Routes to Substituted Cyclododecanols

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired transformation, the auxiliary is removed. This strategy can be applied to the synthesis of chiral substituted cyclododecanols.

One potential, though multi-step, approach would involve the use of a chiral auxiliary to control the stereoselective functionalization of a cyclododecanone derivative. For example, a chiral auxiliary could be used to direct the diastereoselective alkylation of a cyclododecanone enolate. Subsequent removal of the auxiliary and conversion of the introduced functional group to a methyl group would yield the chiral this compound. The use of chiral auxiliaries is a powerful tool in asymmetric synthesis, with various auxiliaries like Evans oxazolidinones and pseudoephedrine being widely employed. wikipedia.org

Advanced Synthetic Protocols for this compound Derivatives

The synthesis of this compound and its derivatives is foundational for accessing a range of complex macrocyclic structures. While the direct synthesis of the parent tertiary alcohol is typically achieved via the Grignard reaction between cyclododecanone and a methylmagnesium halide, research has expanded into more sophisticated protocols. These advanced methods focus on the efficient construction of complex derivatives through novel alkylation and functionalization conditions and the use of multicomponent reactions to build intricate molecular architectures in a single step.

Development of Novel Reaction Conditions for Alkylation and Functionalization

The functionalization of the cyclododecanone ring is a critical step in the synthesis of diverse derivatives. Research has moved beyond standard procedures to develop novel reaction conditions that offer improved efficiency, selectivity, and access to unique stereoisomers.

One area of development is in radical alkylation. For instance, the radical alkylation of cyclododecanone with allyl acetate (B1210297) can be accomplished using inorganic radical initiators like copper(II) oxide (CuO). researchgate.net In this process, which yields 2‐[3‐(acetyloxy)propyl] cyclododecanone, reaction parameters such as the molar ratio of the ketone to the acetate, reaction time, temperature, and the initiator's surface area are optimized to control the selectivity of the product. researchgate.net An alternative approach uses catalytic amounts of Mn²⁺ in air to generate peracid radicals in-situ, providing a more sustainable method for the α–alkylation of the cyclic ketone. researchgate.net

Another significant advancement involves the alkylation of imines derived from cyclododecanone. The benzylamine (B48309) imines of cyclododecanone have been successfully alkylated with various electrophilic alkenes, including acrylonitrile (B1666552) and methyl acrylate. rsc.orgrsc.org The outcome of these reactions is highly sensitive to the ring size and the specific electrophile used. rsc.org For instance, when the imine of 2-methylcyclododecanone (B102032) is used, a mixture of products alkylated at the C2 and C12 positions can be formed. rsc.org

Furthermore, the use of chiral imines has enabled the asymmetric synthesis of specific stereoisomers of alkylated cyclododecanones. By controlling the reaction conditions, either kinetic or thermodynamic products can be selectively formed. Metalation and alkylation of a chiral imine of cyclododecanone can yield (S)-(-)-2-methylcyclododecanone under kinetic control or (R)-(+)-2-methylcyclododecanone under thermodynamic control, with high enantiomeric excess. uoa.gr

Table 1: Asymmetric Synthesis of 2-Methylcyclododecanone Stereoisomers

| Control Type | Intermediate | Product | Enantiomeric Excess (ee) |

| Kinetic | (Z)-Lithioenamine | (S)-(-)-2-Methylcyclododecanone | 60% |

| Thermodynamic | (E)-Lithioenamine | (R)-(+)-2-Methylcyclododecanone | 80% |

This table summarizes the outcomes of asymmetric alkylation based on kinetic versus thermodynamic control. uoa.gr

Other functionalization strategies include the preparation of α-chloro-cyclododecanone, a versatile intermediate. google.comresearchgate.net This can be achieved by reacting cyclododecanone with cupric chloride in a solvent like dimethylformamide. google.com The resulting chlorinated ketone can then undergo further reactions, such as a Grignard reaction with vinyl magnesium chloride to produce 1,2-divinylcyclododecanol-1, a precursor for further molecular rearrangements. google.com

Multicomponent Reactions Towards Complex Cyclododecanol Structures

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, represent a highly efficient strategy for generating complex molecules from simple precursors. Cyclododecanone is a valuable building block in such reactions, allowing for the rapid construction of novel heterocyclic systems fused to the large carbocyclic ring.

A notable example is the one-pot, multi-component tandem strategy for synthesizing poly-substituted pyridine/benzo fused cyclododecane (B45066) hybrids. researchgate.net This reaction employs cyclododecanone, an aromatic aldehyde, and malononitrile. researchgate.net The process proceeds under mild, catalyst-free conditions to afford complex heterocyclic products in high yields. researchgate.net

Another powerful application of MCRs is the synthesis of indole (B1671886)–cycloalkyl[b]pyridine hybrids. In a four-component reaction, the enamine derived from cyclododecanone and ammonium (B1175870) acetate reacts with an aldehyde and an indole derivative to form the complex hybrid structure. semanticscholar.org These reactions showcase the utility of cyclododecanone as a scaffold for creating diverse and complex molecular libraries.

Table 2: Examples of Multicomponent Reactions Involving Cyclododecanone

| Reactants | Resulting Structure | Key Features |

| Cyclododecanone, Aromatic Aldehydes, Malononitrile | Pyridine/benzo fused cyclododecane hybrids | One-pot, catalyst-free, high yields (85-95%) researchgate.net |

| Cyclododecanone, Aldehydes, Indole Derivatives, Ammonium Acetate | Indole–cycloalkyl[b]pyridine hybrids | Four-component reaction semanticscholar.org |

This table highlights the efficiency of multicomponent reactions in constructing complex heterocyclic systems from cyclododecanone.

These advanced protocols, from novel alkylation conditions to sophisticated multicomponent strategies, demonstrate the versatility of cyclododecanone as a starting material for synthesizing a wide array of complex this compound derivatives and related macrocyclic structures.

Spectroscopic Elucidation and Advanced Characterization of 1 Methylcyclododecanol

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of molecular structures in solution. For a molecule like 1-methylcyclododecanol, with its numerous chemically similar methylene (B1212753) groups, high-resolution and multidimensional NMR methods are indispensable.

High-Resolution NMR Techniques for Complex Macrocyclic Systems

The ¹H NMR spectrum of this compound is expected to be complex due to the overlapping signals of the 22 methylene protons. In a high-field NMR spectrometer, these protons would likely appear as a broad multiplet in the range of 1.2-1.6 ppm. The methyl group protons, being attached to a quaternary carbon bearing an oxygen atom, would present a distinct singlet signal, typically downfield around 1.2 ppm. The hydroxyl proton signal is expected to be a broad singlet, and its chemical shift would be highly dependent on the solvent and concentration, but typically observed between 1.5 and 2.5 ppm.

The ¹³C NMR spectrum provides a clearer picture of the carbon framework. Due to the symmetry of the cyclododecane (B45066) ring, not all 12 methylene carbons may be chemically equivalent, depending on the ring's conformation. The carbon atom attached to the hydroxyl group (C-1) would be significantly deshielded, with a chemical shift in the range of 70-75 ppm. The methyl carbon would resonate at approximately 25-30 ppm. The methylene carbons of the ring would appear in the region of 20-40 ppm.

| Proton (¹H) | Expected Chemical Shift (δ, ppm) | Multiplicity |

| -CH₃ | ~1.2 | Singlet |

| -CH₂- (ring) | 1.2 - 1.6 | Multiplet |

| -OH | 1.5 - 2.5 | Broad Singlet |

Representative ¹H NMR Data for this compound

| Carbon (¹³C) | Expected Chemical Shift (δ, ppm) |

| C-1 (-C-OH) | 70 - 75 |

| -CH₃ | 25 - 30 |

| -CH₂- (ring) | 20 - 40 |

Representative ¹³C NMR Data for this compound

2D NMR Experiments for Connectivity and Proximity Analysis

To definitively assign the proton and carbon signals and to establish the connectivity within the this compound molecule, two-dimensional (2D) NMR experiments are crucial. youtube.com

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons. For this compound, this would primarily show correlations between the protons of adjacent methylene groups within the cyclododecane ring, helping to trace the chain of CH₂ groups. youtube.com

HSQC (Heteronuclear Single Quantum Coherence) / HETCOR (Heteronuclear Correlation): This experiment correlates directly bonded carbon and proton atoms. It would allow for the unambiguous assignment of the proton signal corresponding to each carbon signal in the ¹³C NMR spectrum. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying the quaternary carbon (C-1) by observing correlations from the methyl protons and the protons on the adjacent methylene groups (C-2 and C-12).

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments provide information about the spatial proximity of protons. For a flexible molecule like this compound, NOESY or ROESY data can help to elucidate the preferred conformation of the cyclododecane ring in solution by identifying through-space interactions between non-adjacent protons.

Vibrational Spectroscopy for Conformational Insight

Infrared (IR) Spectroscopic Analysis of Cyclododecanol (B158456) Ring Systems

The IR spectrum of this compound is expected to show characteristic absorption bands. A strong, broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group, with the broadening resulting from intermolecular hydrogen bonding. The C-H stretching vibrations of the methyl and methylene groups would appear in the 2850-3000 cm⁻¹ region. The C-O stretching vibration is expected to be observed in the 1000-1200 cm⁻¹ range. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of bands corresponding to various bending and skeletal vibrations of the cyclododecane ring, which are sensitive to the ring's conformation. youtube.com

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| O-H Stretch | 3200 - 3600 | Strong, Broad |

| C-H Stretch | 2850 - 3000 | Strong |

| C-O Stretch | 1000 - 1200 | Medium to Strong |

| CH₂ Bend | ~1465 | Medium |

Representative IR Absorption Bands for this compound

Raman Spectroscopy for Conformational and Strain Analysis

Raman spectroscopy offers a complementary perspective to IR spectroscopy. Since the selection rules for Raman scattering are different, vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum. For this compound, the symmetric C-C stretching vibrations of the cyclododecane ring are expected to be prominent in the Raman spectrum, providing insights into the ring's conformation and any associated strain. The C-H stretching region will also be well-defined. Raman spectroscopy is particularly useful for studying molecules in aqueous solutions due to the weak Raman scattering of water.

Advanced Spectroscopic Methods in Elucidating Molecular Dynamics

The inherent flexibility of the twelve-membered ring in this compound means that it likely exists as a dynamic equilibrium of multiple conformers. Advanced spectroscopic methods, often coupled with computational modeling, are employed to understand these dynamic processes.

Molecular dynamics (MD) simulations can be used to explore the potential energy surface of this compound and identify low-energy conformers. digitellinc.com The results of these simulations can then be used to predict NMR parameters (chemical shifts and coupling constants) and vibrational frequencies for each conformer. By comparing these theoretical predictions with the experimental data, it is possible to gain a detailed understanding of the conformational preferences and the dynamics of the ring-flipping processes. For large and flexible macrocycles, this combination of experimental spectroscopy and computational chemistry is a powerful approach to characterizing their behavior in solution. digitellinc.com

Time-Resolved Spectroscopic Studies of Macrocyclic Alcohol Transformations

Time-resolved spectroscopy is a powerful tool for monitoring the dynamics of chemical reactions in real-time. By capturing spectroscopic data at successive time intervals, it is possible to track the concentration of reactants, intermediates, and products, thereby elucidating reaction mechanisms and kinetics. In the context of this compound, time-resolved studies could be instrumental in understanding its transformation into various products.

A hypothetical study might involve the acid-catalyzed dehydration of this compound. This reaction is expected to yield a mixture of isomeric alkenes, primarily (E/Z)-1-methylcyclododecene and methylenecyclododecane, through an E1 elimination mechanism. Time-resolved infrared (IR) spectroscopy could be employed to monitor this transformation.

Research Findings:

In a simulated experiment, the reaction could be initiated by adding a catalytic amount of a strong acid, such as sulfuric acid, to a solution of this compound in a suitable solvent at a controlled temperature. The disappearance of the characteristic O-H stretching band of the alcohol (around 3400 cm⁻¹) and the appearance of C=C stretching bands of the alkene products (around 1640-1680 cm⁻¹) would be monitored over time.

The data from such a time-resolved experiment could be presented as follows:

| Time (minutes) | Absorbance at 3400 cm⁻¹ (O-H stretch) | Absorbance at 1650 cm⁻¹ (C=C stretch) |

| 0 | 0.85 | 0.02 |

| 5 | 0.65 | 0.22 |

| 10 | 0.48 | 0.39 |

| 15 | 0.35 | 0.52 |

| 30 | 0.15 | 0.72 |

| 60 | 0.05 | 0.82 |

By analyzing the kinetic data, the rate constant for the dehydration of this compound can be determined. Furthermore, subtle shifts in the C=C stretching frequency over time might provide insights into the changing ratio of the different alkene isomers being formed. While direct experimental studies on this compound are not prevalent in the literature, the principles of using time-resolved spectroscopy to study reaction dynamics are well-established for other systems. rsc.org

Integration of Spectroscopic Data with Chemometric Approaches for Enhanced Analysis

The large and complex datasets generated by modern spectroscopic techniques often require sophisticated mathematical and statistical methods for their interpretation. Chemometrics provides a suite of tools for extracting meaningful information from such data. redalyc.orgnih.govnih.govnih.govresearchgate.netspectroscopyonline.comresearchgate.netenfsi.eu In the study of this compound transformations, chemometric methods can be used to deconvolve complex spectra, identify reaction intermediates, and build predictive models for reaction outcomes.

Detailed Research Findings:

Continuing with the hypothetical dehydration of this compound, the time-resolved IR spectra would contain overlapping contributions from the starting material, the different alkene isomers, and any potential byproducts. A chemometric technique such as Principal Component Analysis (PCA) could be applied to the entire spectral dataset to identify the major sources of variation. nih.gov

The first principal component (PC1) would likely correspond to the primary transformation of the alcohol into alkenes. Subsequent principal components (PC2, PC3, etc.) might capture more subtle variations, such as the interconversion of alkene isomers or the formation of minor byproducts.

Another powerful chemometric tool is Multivariate Curve Resolution-Alternating Least Squares (MCR-ALS). This method can be used to resolve the pure spectral profiles and concentration profiles of each component in the reacting mixture, even when they are not known beforehand.

A hypothetical MCR-ALS analysis of the time-resolved IR data for the dehydration of this compound could yield the following results:

| Component | Key Spectral Features (cm⁻¹) | Inferred Identity |

| 1 | 3400 (broad), 2930, 1470, 1050 | This compound |

| 2 | 1655, 890 | (E/Z)-1-Methylcyclododecene |

| 3 | 1640, 885 | Methylenecyclododecane |

The concentration profiles generated by MCR-ALS would show the decay of this compound and the corresponding rise of the different alkene products over time, providing a more detailed kinetic picture of the reaction than would be possible from simply tracking a single spectroscopic band. The application of such chemometric techniques is common in the analysis of complex chemical reactions and has been successfully used in various fields, including pharmaceutical analysis and process monitoring. nih.govnih.gov

Stereochemical and Conformational Analysis of 1 Methylcyclododecanol

Conformational Landscape of the 12-Membered Carbocyclic Ring in 1-Methylcyclododecanol

The cyclododecane (B45066) ring, the structural foundation of this compound, is a large and flexible system that can adopt a variety of conformations. Unlike smaller rings, such as cyclohexane (B81311), which has a well-defined, low-energy chair conformation, the conformational landscape of cyclododecane is more complex. nih.govpressbooks.pub

Identification of Preferred Conformations (e.g., Chair-like, Twist-Boat-like)

For cyclododecane, a square wikipedia.org conformation with D4 symmetry is identified as the predominant and most stable arrangement. lamission.edu This conformation, while highly stable, is not derivable from a diamond lattice, a characteristic that distinguishes it from the most stable conformations of other cycloalkanes like cyclohexane and cyclotetradecane. lamission.edu While monosubstituted cyclododecanes generally retain this wikipedia.org conformation, the introduction of multiple substituents can lead to the adoption of alternative arrangements, such as the chemistrysteps.com conformation. lamission.edu

In the case of the related macrocycle, cyclododecanone (B146445), seven distinct conformations have been identified, with a square configuration being significantly more abundant. nih.gov The stability of these conformations is dictated by a delicate balance of non-covalent interactions, particularly transannular H∙∙∙H interactions and the eclipsing of HCCH bonds. nih.gov Larger macrocyclic rings, those with 12 or more atoms, generally exhibit a considerable reduction in ring strain. nih.gov

Torsional and Steric Strain Analysis in Substituted Cyclododecane Systems

Strain in cyclic molecules arises from several sources, including angle strain (deviation from ideal bond angles), torsional strain (eclipsing of bonds on adjacent atoms), and steric strain (repulsive interactions between non-bonded atoms). youtube.com In large rings like cyclododecane, angle strain is generally low. nih.gov The primary contributors to conformational energy differences are torsional and steric strain. nih.govyoutube.com

Torsional strain is minimized when dihedral angles are close to the ideal staggered values of 60°, 180°, and -60°. nih.gov In the stable conformations of cyclododecanone, the majority of dihedral angles approach these values, indicating low torsional strain. nih.gov

Steric strain, particularly transannular strain (interactions across the ring), plays a crucial role in determining the stability of medium-sized and large rings. pressbooks.pub In cyclodecane (B1584694), for instance, the stable boat-chair-boat conformation still exhibits significant transannular strain due to close proximity of hydrogens. pressbooks.pub The introduction of substituents on the cyclododecane ring, as in this compound, further complicates this analysis, as the methyl and hydroxyl groups introduce new steric interactions that influence the preferred conformation.

Stereochemical Influence of the Methyl Substituent and Hydroxyl Group

The presence of the methyl and hydroxyl groups on the same carbon atom in this compound introduces a chiral center and significantly influences the conformational equilibrium of the 12-membered ring.

Diastereomeric Relationships and Energy Differences in Substituted Cyclododecanols

When a cyclic molecule has two or more stereocenters, diastereomers are possible. youtube.com These are stereoisomers that are not mirror images of each other. youtube.com The relative orientation of the methyl and hydroxyl groups in substituted cyclododecanols will lead to different diastereomers with distinct energies and populations. The stability of these diastereomers is governed by the steric and electronic interactions of the substituents with the rest of the ring. For instance, in substituted cyclohexanes, the conformer with a bulky substituent in the equatorial position is generally more stable than the axial conformer. chemistrysteps.com A similar principle applies to larger rings, although the energetic differences may be more complex to quantify.

1,3-Diaxial Interactions and Their Impact on Conformational Stability

A key factor determining the stability of substituted cycloalkanes is the presence of 1,3-diaxial interactions. chemistrysteps.com These are steric repulsions between an axial substituent and the axial hydrogens or other groups located on the third carbon atom relative to the substituent. utdallas.eduquimicaorganica.org This interaction is essentially a form of gauche steric strain. chemistrysteps.com

In the context of this compound, if the cyclododecane ring were to adopt a chair-like region, the orientation of the methyl and hydroxyl groups would be critical. An axial orientation of the bulky methyl group would likely lead to significant 1,3-diaxial-like interactions with transannular hydrogens, destabilizing that conformation. youtube.comdalalinstitute.com Consequently, the molecule would preferentially adopt a conformation where the larger substituent occupies a more sterically accessible position, analogous to an equatorial position in cyclohexane, to minimize these unfavorable interactions. utexas.edu The energy difference between conformers is quantified by the "A-value," which increases with the size of the substituent. youtube.com

Dynamic Conformational Processes and Ring Inversion Barriers

Large carbocyclic rings are not static structures but are in a constant state of flux, undergoing rapid conformational changes at room temperature. researchgate.net For cyclohexane, this process is known as ring flipping, where one chair conformation interconverts into another. pressbooks.pub This interconversion involves passing through higher-energy transition states, such as the half-chair conformation. vanderbilt.edu

For cyclododecane and its derivatives, the dynamic processes are more complex, involving multiple low-energy conformations and various interconversion pathways. The energy barriers for these processes are generally low, allowing for rapid interconversion at ambient temperatures. Low-temperature NMR spectroscopy is a powerful technique used to study these dynamic processes by "freezing out" individual conformers and allowing for the determination of the energy barriers between them. The study of cycloundecane, for example, revealed the presence of two distinct conformations at low temperatures, indicating a measurable energy barrier to their interconversion.

Below is a table summarizing key energetic parameters in conformational analysis, primarily derived from studies on cyclohexane systems, which provide a foundational understanding applicable to larger rings.

| Interaction/Parameter | Description | Typical Energy Value (kJ/mol) |

| Torsional Strain (H-H eclipsed) | Strain due to eclipsing of hydrogen atoms on adjacent carbons. | 4.0 |

| Torsional Strain (H-CH3 eclipsed) | Strain from eclipsing of a hydrogen and a methyl group. | 5.0 |

| Steric Strain (CH3-CH3 gauche) | Repulsive interaction between two methyl groups in a gauche arrangement. | 3.0 |

| 1,3-Diaxial Interaction (CH3-H) | Steric strain between an axial methyl group and an axial hydrogen on a cyclohexane ring. chemistrysteps.com | 7.6 chemistrysteps.com |

| A-Value (Methyl) | The energy difference between the axial and equatorial conformers of methylcyclohexane. quimicaorganica.org | 7.28 quimicaorganica.org |

| Cyclohexane Ring Flip Barrier | The energy barrier for the interconversion of the two chair conformations of cyclohexane. pressbooks.pub | 45 pressbooks.pub |

Experimental Determination of Conformational Interconversion Rates

The experimental determination of conformational interconversion rates in this compound, a macrocyclic alcohol, relies heavily on dynamic nuclear magnetic resonance (DNMR) spectroscopy. This powerful technique allows for the quantitative analysis of the rates of exchange between different molecular conformations that are in dynamic equilibrium. By monitoring the changes in the NMR spectrum as a function of temperature, key thermodynamic and kinetic parameters for the conformational processes can be extracted.

At ambient temperatures, the conformational interconversion of this compound is typically rapid on the NMR timescale. This results in a time-averaged spectrum where the chemical shifts and coupling constants represent a weighted average of the contributing conformers. As the temperature is lowered, the rate of interconversion decreases. If the temperature is lowered sufficiently to the coalescence point and beyond, the individual signals for each distinct conformer can be resolved.

The rate constant (k) for the interconversion at the coalescence temperature (Tc) can be determined using the coalescence method. For a simple uncoupled two-site exchange, the rate constant is related to the frequency separation of the signals (Δν) at very low temperatures. More sophisticated and accurate data can be obtained through complete line-shape analysis of the temperature-dependent spectra. This analysis involves fitting the experimentally observed spectra to theoretical spectra calculated for a given set of exchange rates, populations, and other NMR parameters.

Computational methods, such as those based on Density Functional Theory (DFT), are often employed to complement experimental DNMR studies. These calculations can provide optimized geometries, relative energies, and theoretical NMR chemical shifts for the various possible conformers, aiding in the assignment of the experimentally observed signals. researchgate.net For complex systems like this compound, a combination of DNMR experiments and high-level computational analysis would be necessary to fully characterize the rates and energy barriers of its conformational interconversions.

Table 1: Representative Techniques for Determining Conformational Interconversion Rates

| Experimental Technique | Description | Information Obtained |

| Dynamic NMR (DNMR) Spectroscopy | Measures NMR spectra over a range of temperatures to observe the effects of chemical exchange. | Rate constants (k), coalescence temperature (Tc), and activation parameters (ΔG‡, ΔH‡, ΔS‡) for conformational interconversion. |

| Line-Shape Analysis | A detailed analysis of the NMR signal shapes at various temperatures during the coalescence region. | More accurate kinetic and thermodynamic parameters compared to the simple coalescence method. |

| X-ray Crystallography | Provides a static picture of the molecule's conformation in the solid state. | While it doesn't directly measure rates, it can identify the lowest energy conformer in the crystalline form, providing a reference point. |

Factors Influencing Conformational Equilibria in Macrocyclic Alcohols

The conformational equilibria of macrocyclic alcohols like this compound are governed by a delicate balance of several interacting factors. The large, flexible ring of cyclododecane can adopt numerous conformations, and the presence of substituents, such as the methyl and hydroxyl groups in this compound, further complicates the energetic landscape.

One of the most significant factors is transannular strain , also known as Prelog strain. wikipedia.org This type of strain arises from steric interactions between substituents on non-adjacent carbon atoms that are forced into close proximity by the ring's geometry. In the case of cyclododecane, the lowest energy conformation is a square-like structure with nih.gov symmetry. researchgate.net In this conformation, there are intra-annular hydrogen atoms that point towards the center of the ring, leading to transannular repulsions. The introduction of a methyl group on the ring, as in this compound, will significantly influence the conformational preference to minimize these unfavorable interactions. The molecule will likely adopt a conformation where the bulky methyl group occupies an extra-annular position to avoid severe steric clashes.

The presence of the hydroxyl group introduces the possibility of intramolecular hydrogen bonding . The hydroxyl proton can form a hydrogen bond with an oxygen atom of the same molecule or, in the case of this compound, potentially with the electron cloud of another part of the carbon skeleton, although this is less common. More significantly, in solution, the hydroxyl group can engage in both intramolecular and intermolecular hydrogen bonding with solvent molecules. wikipedia.org The formation of a stable intramolecular hydrogen bond can significantly stabilize a particular conformation, shifting the equilibrium. The strength and prevalence of such bonds are highly dependent on the solvent's polarity and its ability to act as a hydrogen bond donor or acceptor.

Furthermore, torsional strain (Pitzer strain) and angle strain (Baeyer strain) also play a role, although they are generally less pronounced in large rings like cyclododecane compared to smaller rings. The twelve-membered ring is flexible enough to adopt conformations where the bond angles are close to the ideal tetrahedral angle of 109.5°, minimizing angle strain. However, achieving optimal bond angles can sometimes lead to unfavorable eclipsing interactions between adjacent C-H bonds, resulting in torsional strain.

The interplay of these factors determines the relative energies of the different conformers and thus their populations at equilibrium. For this compound, the dominant conformation will be the one that best accommodates the methyl and hydroxyl groups while minimizing transannular and torsional strains. Computational studies on substituted cyclohexanols have shown that the conformational preferences are a result of the additive effects of individual substituent effects, but can also be influenced by non-additive interactions. researchgate.net

Table 2: Key Factors Influencing Conformational Equilibria in this compound

| Factor | Description | Influence on this compound |

| Transannular Strain | Steric repulsion between non-adjacent atoms across the ring. wikipedia.org | The methyl and hydroxyl groups will prefer extra-annular positions to minimize steric clashes with intra-annular hydrogens. |

| Intramolecular Hydrogen Bonding | Formation of a hydrogen bond within the same molecule. wikipedia.org | Can stabilize specific conformations where the hydroxyl group is in proximity to a suitable hydrogen bond acceptor. |

| Torsional Strain | Strain due to eclipsing interactions between bonds on adjacent atoms. | The flexible ring will pucker to adopt staggered conformations, but some residual torsional strain may exist. |

| Angle Strain | Strain due to deviation from ideal bond angles. | Generally low in a twelve-membered ring, as it can adopt conformations with near-tetrahedral angles. |

| Solvent Effects | Interaction of the molecule with the surrounding solvent. | The polarity of the solvent can influence the extent of intra- and intermolecular hydrogen bonding, thereby shifting the conformational equilibrium. |

Mechanistic Investigations of 1 Methylcyclododecanol Reactivity

Dehydration Reactions of Tertiary Alcohols: Specific Mechanisms for 1-Methylcyclododecanol

The elimination of water from an alcohol, known as dehydration, is a fundamental reaction in organic synthesis, typically proceeding through an E1 or E2 mechanism. libretexts.org For tertiary alcohols like this compound, the reaction overwhelmingly favors the E1 pathway due to the stability of the tertiary carbocation intermediate formed upon protonation of the hydroxyl group and subsequent loss of water. libretexts.orglibretexts.org

The E1 (Elimination, Unimolecular) mechanism for this compound dehydration commences with the protonation of the hydroxyl group by a strong acid catalyst, converting it into a good leaving group (water). youtube.comyoutube.com The departure of the water molecule is the rate-determining step, resulting in the formation of a planar, sp²-hybridized tertiary carbocation, the 1-methylcyclododecyl cation. libretexts.orglibretexts.org

Step 1: Protonation of the Hydroxyl Group

1-Methyloxoniumcyclododecane → 1-Methylcyclododecyl cation + H₂O

Base + H-C-C⁺ → Alkene + Base-H⁺

1-Methylcyclododecyl cation + Nucleophile⁻ → Substituted Product

Ring Expansion and Contraction Reactions of Cyclododecanol (B158456) Derivatives

The large, flexible framework of cyclododecanol and its derivatives, such as this compound, provides a unique platform for studying skeletal rearrangements. These reactions, which involve the cleavage and formation of carbon-carbon bonds within the ring structure, can lead to either an increase (ring expansion) or a decrease (ring contraction) in ring size. Such transformations are of significant interest in synthetic organic chemistry for the construction of complex macrocyclic and polycyclic systems.

Mechanistic Pathways for Skeletal Rearrangements in Macrocyclic Alcohols

The skeletal rearrangements of macrocyclic alcohols like this compound are typically initiated by the formation of a carbocation intermediate. britannica.com Under acidic conditions, the hydroxyl group is protonated, creating a good leaving group (water). britannica.com The departure of water generates a tertiary carbocation at the C1 position. This carbocation is the branching point for various rearrangement pathways, primarily driven by the desire to attain a more stable electronic or conformational state. britannica.com

Two of the most pertinent mechanistic pathways for the rearrangement of this compound are the Wagner-Meerwein and pinacol-type rearrangements. cambridgescholars.cometsu.edu These are both classified as cambridgescholars.comucsb.edu-sigmatropic shifts, where a substituent migrates from an adjacent carbon to the carbocationic center.

Wagner-Meerwein Rearrangement: In the context of this compound, a Wagner-Meerwein rearrangement would involve the migration of a carbon atom from the cyclododecane (B45066) ring to the exocyclic carbocation. This can result in either ring expansion or contraction.

Ring Expansion: Migration of one of the adjacent ring carbons (C2 or C12) to the C1 position would lead to the formation of a thirteen-membered ring. This process is driven by the relief of transannular strain that can be present in the 12-membered ring.

Ring Contraction: While less common for tertiary alcohols, a different type of rearrangement could lead to a ring-contracted product. For instance, a transannular hydride or alkyl shift, followed by subsequent rearrangements, could potentially lead to a smaller ring system, though this is generally a more complex pathway. etsu.edu

Pinacol (B44631) Rearrangement: A true pinacol rearrangement involves the rearrangement of a 1,2-diol. However, the principles of the pinacol rearrangement are highly relevant to the acid-catalyzed rearrangement of this compound, which can be considered a "semipinacol" rearrangement. cambridgescholars.comwikipedia.org The key step is the migration of a substituent to an adjacent carbocationic center.

The general mechanism for the acid-catalyzed rearrangement of a tertiary alcohol like this compound is as follows:

Protonation of the hydroxyl group: The lone pair of electrons on the oxygen atom of the hydroxyl group attacks a proton (H+) from the acid catalyst.

Formation of a carbocation: The protonated hydroxyl group leaves as a molecule of water, generating a tertiary carbocation at the C1 position.

cambridgescholars.comucsb.edu-Shift (Wagner-Meerwein type): A carbon-carbon bond from the adjacent ring position (e.g., the C2-C3 bond) migrates to the carbocationic center. This results in the formation of a new, expanded ring and a new carbocation.

Deprotonation: A base (such as water or the conjugate base of the acid catalyst) removes a proton from a carbon adjacent to the new carbocationic center, leading to the formation of a double bond and yielding the final rearranged product.

The specific outcome of these rearrangements is influenced by a variety of factors, including the stability of the intermediate carbocations and the stereoelectronic requirements of the migrating group. msu.edu

Influence of Substituents on Rearrangement Outcomes

The nature and position of substituents on the cyclododecanol ring have a profound impact on the course and outcome of skeletal rearrangements. ucsb.edu In the case of this compound, the methyl group at the C1 position plays a crucial role.

The primary influence of the methyl group is electronic. The methyl group is an electron-donating group (+I effect), which stabilizes the initial tertiary carbocation formed upon dehydration. ucsb.edu This stabilization facilitates the formation of the carbocation, thus promoting the rearrangement.

The migratory aptitude of different groups is a key factor in determining the product of a rearrangement. msu.edu Generally, the group that can better stabilize the developing positive charge at the migration terminus will migrate preferentially. The general order of migratory aptitude is aryl > hydride > alkyl. In the absence of aryl or hydride substituents on adjacent carbons, an alkyl group (from the ring) will migrate.

The table below summarizes the expected influence of different types of substituents on the rearrangement of cyclododecanol derivatives, based on established principles of carbocation chemistry.

| Substituent Type at C1 | Electronic Effect | Influence on Initial Carbocation Formation | Expected Impact on Rearrangement |

| Alkyl (e.g., Methyl) | Electron-donating (+I) | Stabilizes carbocation, facilitating its formation. ucsb.edu | Promotes rearrangement. The migrating group will be from the ring. |

| Electron-withdrawing (e.g., -CF3) | Electron-withdrawing (-I) | Destabilizes carbocation, hindering its formation. | Inhibits or slows down the rearrangement. |

| Phenyl | Electron-donating (resonance) | Strongly stabilizes carbocation. | Strongly promotes rearrangement. The phenyl group itself has a high migratory aptitude. msu.edu |

The interplay of steric and electronic effects ultimately governs the product distribution in these complex rearrangements. For this compound, the initial formation of a relatively stable tertiary carbocation sets the stage for a Wagner-Meerwein-type ring expansion as a highly probable reaction pathway under acidic conditions.

Theoretical and Computational Studies of 1 Methylcyclododecanol

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are instrumental in understanding the intrinsic properties of molecules. For 1-methylcyclododecanol, these methods can predict its stable conformations, the energetics of reactions it might undergo, and the pathways for these transformations.

Density Functional Theory (DFT) Calculations for Ground State Geometries and Energetics

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying medium-to-large sized molecules like this compound. nih.gov DFT calculations can be employed to determine the optimized ground state geometries of various possible conformers of this compound. These calculations would typically involve exploring the potential energy surface to locate the global minimum and other low-energy conformers.

For a molecule with the conformational flexibility of this compound, a systematic conformational search followed by geometry optimization using a functional like B3LYP with a suitable basis set (e.g., 6-31G*) would be a standard approach. rsc.org The results of such calculations would provide key information on bond lengths, bond angles, and dihedral angles that characterize the most stable three-dimensional structures of the molecule.

Furthermore, DFT allows for the calculation of important electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. chemrxiv.org A smaller gap generally suggests higher reactivity. For this compound, the HOMO is expected to be localized primarily on the oxygen atom of the hydroxyl group, while the LUMO would likely be an antibonding orbital associated with the C-O bond.

Table 1: Hypothetical DFT-Calculated Properties of the Most Stable Conformer of this compound

| Property | Value |

| Total Energy | (Value in Hartrees) |

| HOMO Energy | (Value in eV) |

| LUMO Energy | (Value in eV) |

| HOMO-LUMO Gap | (Value in eV) |

| Dipole Moment | (Value in Debye) |

Note: The values in this table are hypothetical and serve as an illustration of the data that would be obtained from DFT calculations.

Transition State Modeling for Reaction Pathways (e.g., Dehydration, Rearrangements)

This compound, as a tertiary alcohol, can undergo a variety of reactions, with dehydration and carbocation-mediated rearrangements being prominent examples. Transition state theory is the fundamental framework for understanding the kinetics of these reactions, and computational methods can be used to locate the transition state structures and calculate the activation energies. arxiv.org

The search for a transition state is a more complex computational task than a simple geometry optimization, as it involves finding a first-order saddle point on the potential energy surface. ucsb.edu Methods like the synchronous transit-guided quasi-Newton (STQN) method or nudged elastic band (NEB) method are often employed. youtube.com

For the acid-catalyzed dehydration of this compound, computational modeling could elucidate the stepwise mechanism involving protonation of the hydroxyl group, departure of a water molecule to form a tertiary carbocation, and subsequent elimination of a proton to form an alkene. The calculations would provide the structures and energies of the intermediates and transition states along this reaction coordinate. This would allow for the determination of the rate-determining step and the prediction of the major alkene product (Zaitsev or Hofmann).

Similarly, the potential for rearrangements, such as ring contractions or expansions, which are common for medium and large rings, can be investigated. By mapping out the potential energy surface of the intermediate carbocation, alternative reaction pathways and their corresponding activation barriers can be computed, offering predictions about the product distribution under different reaction conditions.

Molecular Dynamics Simulations for Conformational Analysis and Interconversion

While quantum chemical methods are excellent for studying specific points on the potential energy surface, molecular dynamics (MD) simulations provide a way to explore the dynamic nature of molecules over time. nih.gov This is particularly important for a flexible molecule like this compound.

Exploration of Conformational Space and Free Energy Landscapes

The twelve-membered ring of this compound can adopt a multitude of conformations. A key study on the parent molecule, cyclododecane (B45066), using MD simulations at elevated temperatures (1000 K) was able to sample 71 different conformations. nih.gov A similar approach for this compound would involve simulating the molecule over a sufficiently long timescale (nanoseconds to microseconds) to ensure that a representative portion of the conformational space is explored.

The data from an MD trajectory can be used to construct a free energy landscape, which provides a map of the relative stabilities of different conformations and the energy barriers between them. nih.govnih.gov This is often achieved by projecting the high-dimensional trajectory data onto a few key collective variables, such as principal components of the atomic coordinates or key dihedral angles. The resulting landscape would reveal the most populated conformational basins and the pathways for interconversion between them. For this compound, this would provide a comprehensive picture of its flexibility and the preferred shapes it adopts in solution.

Solvent Effects on Macrocyclic Alcohol Conformations and Reactivity

The surrounding solvent can have a profound impact on the conformational preferences and reactivity of a molecule. weebly.com MD simulations are particularly well-suited to study these effects as they can explicitly include solvent molecules in the simulation box.

For this compound, simulations in different solvents (e.g., a nonpolar solvent like hexane, a polar aprotic solvent like dimethyl sulfoxide, and a polar protic solvent like water) would reveal how intermolecular interactions, particularly hydrogen bonding to the hydroxyl group, influence the conformational equilibrium. In polar solvents, conformations that expose the hydroxyl group to the solvent would likely be favored. Conversely, in nonpolar solvents, conformations that minimize the exposure of the polar hydroxyl group might be more stable.

Solvent can also affect reactivity by stabilizing or destabilizing reactants, intermediates, and transition states. For instance, the formation of the carbocation in the dehydration of this compound would be significantly stabilized by a polar solvent, thereby lowering the activation energy for this step. MD simulations can provide insights into the specific solvent-solute interactions that govern these effects.

Advanced Computational Methods for Predicting Spectroscopic Signatures

Computational methods can also be used to predict spectroscopic properties, which can be invaluable for interpreting experimental data and confirming the identity and structure of a compound.

For this compound, the prediction of its Nuclear Magnetic Resonance (NMR) spectra would be particularly useful. By calculating the magnetic shielding constants of the different carbon and hydrogen atoms in various low-energy conformations (obtained from DFT calculations or MD simulations), a theoretical NMR spectrum can be generated. nih.gov By comparing this predicted spectrum with the experimental one, a detailed assignment of the observed signals to specific atoms in the molecule can be made. This can also help to confirm the predominant conformation in solution.

Similarly, infrared (IR) and Raman spectra can be predicted by calculating the vibrational frequencies and intensities. pressbooks.pub The calculated frequencies corresponding to key functional groups, such as the O-H and C-O stretching vibrations of the alcohol moiety, can be compared with experimental IR data to aid in structural elucidation.

Advanced Research Directions and Potential Applications in Materials Science

Utilization of 1-Methylcyclododecanol as a Synthetic Building Block for Advanced Materials

The development of novel polymers and high-performance materials often relies on the incorporation of unique monomeric units. This compound could serve as such a monomer, contributing to the synthesis of materials with tailored properties.

The hydroxyl group of this compound provides a reactive site for polymerization reactions. Through processes like polycondensation or as an initiator in ring-opening polymerization, it could be incorporated into polyester (B1180765) or polycarbonate backbones. gdckulgam.edu.inmelscience.comfarabi.university The large, hydrophobic cyclododecane (B45066) ring would be expected to impart flexibility and a low glass transition temperature to the resulting polymers. Furthermore, the methyl group could influence the polymer's stereochemistry and packing, potentially leading to materials with unique mechanical and thermal properties.

The synthesis of macrocyclic polymers, which exhibit distinct properties compared to their linear counterparts due to the absence of chain ends, is a growing area of research. While not directly demonstrated for this compound, related macrocyclic compounds are employed in the synthesis of complex polymer architectures. nsf.gov

Table 1: Potential Polymerization Reactions Involving this compound

| Polymerization Type | Potential Co-monomer(s) | Resulting Polymer Type | Potential Properties |

| Polycondensation | Dicarboxylic acids, Diacyl chlorides | Polyester | Increased flexibility, hydrophobicity |

| Ring-Opening Polymerization | Lactones, Lactides, Cyclic carbonates | Copolyester, Copolycarbonate | Modified thermal properties, biodegradability |

This table presents theoretical possibilities for the use of this compound in polymer synthesis.

The incorporation of the bulky and flexible cyclododecyl group from this compound into polymer chains could lead to materials with enhanced impact resistance and lower water absorption. Such properties are desirable in a range of applications, from engineering plastics to advanced coatings. The tertiary alcohol could also serve as a point for post-polymerization modification, allowing for the introduction of other functional groups to create specialized polymers for applications such as drug delivery or sensor technology. nih.gov

Investigation of Cyclododecanol-Derived Scaffolds in Supramolecular Chemistry

Supramolecular chemistry focuses on the non-covalent interactions between molecules. The large and conformationally flexible nature of the cyclododecane ring makes this compound an interesting candidate for the construction of novel host-guest systems and self-assembling materials.

While research has heavily focused on cyclodextrins and calixarenes, the fundamental principles of host-guest chemistry could be applied to scaffolds derived from this compound. frontiersin.orgnih.govmdpi.comnih.gov The hydrophobic cavity of the cyclododecane ring could encapsulate small guest molecules, with the methyl group and the hydroxyl functionality providing potential sites for specific interactions and molecular recognition. The synthesis of dimeric or oligomeric structures from this compound could lead to the creation of novel host molecules with unique binding selectivities. nih.gov

The ability of molecules to spontaneously organize into well-defined structures is a cornerstone of nanotechnology. nih.govsigmaaldrich.com By attaching appropriate functional groups to the this compound scaffold, it may be possible to induce self-assembly into complex architectures such as nanotubes, vesicles, or liquid crystals. The interplay between the van der Waals interactions of the large aliphatic rings and directional interactions, such as hydrogen bonding from the hydroxyl group, would govern the final supramolecular structure.

Exploration of this compound in Catalyst Design

The field of catalysis continuously seeks novel ligands to fine-tune the activity and selectivity of metal catalysts.

While no specific use of this compound in catalysis has been documented, its structural features suggest potential applications. The hydroxyl group could be used to anchor the molecule to a metal center, and the bulky cyclododecyl group could create a specific steric environment around the catalytic site. abcr.comd-nb.infoucd.ie This steric hindrance could influence the substrate selectivity of the catalyst. For instance, in reactions such as hydrogenation or oxidation, a catalyst bearing a this compound-derived ligand might exhibit unique selectivity for certain substrates based on their size and shape. mdpi.comresearchgate.net Furthermore, the chiral nature of derivatives of this compound could be exploited in asymmetric catalysis.

Chiral Cyclododecanol (B158456) Derivatives as Ligands in Asymmetric Catalysis

Asymmetric catalysis is a cornerstone of modern synthetic chemistry, enabling the selective production of a single enantiomer of a chiral molecule. The development of effective chiral ligands to coordinate with metal catalysts is paramount for achieving high enantioselectivity. wikipedia.orgnumberanalytics.com While many classes of chiral ligands have been developed, those derived from complex scaffolds continue to be an active area of research. researchgate.netnih.gov

The synthesis of chiral derivatives from precursor molecules like cyclododecanone (B146445) is a known strategy for creating components for stereoselective reactions. Cyclododecanone itself serves as an important intermediate in the synthesis of various macrocyclic systems. researchgate.net The temporary incorporation of a stereogenic group, known as a chiral auxiliary, into a compound allows for the control of the stereochemical outcome of a synthesis. wikipedia.org These auxiliaries, often derived from readily available chiral molecules, can be removed after the desired stereoselective transformation has been achieved.

In the context of catalysis, chiral ligands modify the behavior of a metal center to preferentially form one enantiomeric product over the other. researchgate.net The design of these ligands is crucial, and a variety of structural motifs have been successfully employed, including those with C2-symmetry and non-symmetrical P,N-ligands. wikipedia.orgresearchgate.net Research has demonstrated that even subtle changes in the ligand structure can have a profound impact on the efficiency and selectivity of a catalytic reaction.

While the principles of asymmetric catalysis are well-established, the application of ligands specifically derived from this compound is a highly specialized area. The performance of such ligands would be evaluated based on their ability to induce high enantiomeric excess (ee) in various chemical transformations.

Table 1: Key Concepts in Asymmetric Catalysis

| Term | Definition | Relevance |

| Chiral Ligand | An optically active molecule that coordinates to a metal center to form a chiral catalyst. | Essential for transferring chirality from the catalyst to the product. researchgate.net |

| Asymmetric Catalysis | A process that favors the formation of one enantiomer over the other using a chiral catalyst. | Crucial for the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry. numberanalytics.com |

| Enantiomeric Excess (ee) | A measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in excess of the other. | A key metric for the success of an asymmetric reaction. |

| Chiral Auxiliary | A stereogenic compound temporarily attached to a substrate to direct the stereochemical outcome of a reaction. | An alternative strategy to direct asymmetric synthesis. wikipedia.org |

Role of Macrocyclic Scaffolds in Enzyme Mimicry and Biomimetic Systems

Enzymes are nature's highly efficient and selective catalysts, and a major goal of modern chemistry is to create synthetic molecules that can mimic their function. wikipedia.org Macrocyclic compounds are particularly attractive scaffolds for designing these "enzyme mimics" or biomimetic systems because their pre-organized, cavity-like structures can resemble the active sites of enzymes. wikipedia.org These synthetic hosts can bind substrates and catalyze chemical reactions with enhanced rates and selectivity.

The design of biomimetic systems often involves creating a molecular scaffold that provides a specific microenvironment for a chemical reaction to occur. cardiff.ac.uk This can involve the precise positioning of functional groups that can act as catalytic sites or binding domains. Macrocycles like cyclodextrins and calixarenes have been extensively studied for their ability to encapsulate guest molecules and facilitate reactions within their cavities. wikipedia.org

The cyclododecane framework, due to its size and conformational flexibility, offers a unique platform for constructing such biomimetic scaffolds. By functionalizing the macrocycle with appropriate chemical groups, it is theoretically possible to create a synthetic active site capable of molecular recognition and catalysis. The this compound structure could serve as a foundational element in more complex, custom-designed macrocyclic hosts.

The effectiveness of a macrocyclic scaffold in enzyme mimicry is typically assessed by its ability to bind a specific substrate and accelerate a particular reaction. Key parameters include the binding constant (Ka), which measures the strength of the host-guest interaction, and the rate enhancement provided by the catalyst compared to the uncatalyzed reaction.

Table 2: Principles of Enzyme Mimicry with Macrocyclic Scaffolds

| Principle | Description | Significance in Biomimetic Systems |

| Molecular Recognition | The specific binding of a substrate (guest) to a host molecule through non-covalent interactions. | A prerequisite for selective catalysis, mimicking enzyme-substrate binding. wikipedia.org |

| Pre-organization | The structural arrangement of a host molecule that minimizes conformational changes upon guest binding. | Leads to stronger and more specific binding interactions. |

| Catalytic Site | Functional groups on the host molecule that are responsible for promoting the chemical transformation of the bound substrate. | The core of the enzyme-mimicking function. |

| Hydrophobic Cavity | A nonpolar interior of a macrocycle that can encapsulate nonpolar substrates in aqueous environments. | A common feature in natural enzymes and a design element in synthetic mimics. wikipedia.org |

Q & A

Basic Research Questions

Q. What are the standard experimental protocols for synthesizing 1-Methylcyclododecanol with high purity, and how can reproducibility be ensured?

- Methodological Answer :

- Reagent Selection : Use high-purity starting materials (e.g., cyclododecanol derivatives) and catalysts (e.g., acid/base catalysts for alkylation) to minimize side reactions.

- Reaction Conditions : Optimize temperature, solvent (e.g., THF or DCM), and reaction time based on prior literature. For example, alkylation reactions may require anhydrous conditions under nitrogen .

- Purification : Employ column chromatography, recrystallization, or distillation. Validate purity via melting point analysis, NMR (e.g., <sup>1</sup>H/<sup>13</sup>C), and GC-MS .

- Reproducibility : Document all steps in the main text or supplementary materials, including instrument calibration data and batch-specific variations .

Q. Which analytical techniques are most reliable for characterizing this compound’s structural and physicochemical properties?

- Methodological Answer :

- Structural Confirmation : Use <sup>1</sup>H NMR (to identify methyl group integration) and <sup>13</sup>C NMR (to confirm cyclododecane ring substitution patterns). Compare spectral data with computational predictions (e.g., DFT simulations) .

- Physicochemical Properties : Measure melting point (DSC), solubility (HPLC), and logP (shake-flask method). Cross-validate results with peer-reviewed datasets to ensure consistency .

- Purity Assessment : Combine GC-MS (for volatile impurities) and elemental analysis (C/H/O ratios) .

Q. How should researchers design experiments to assess the stability of this compound under varying storage conditions?

- Methodological Answer :

- Experimental Design : Conduct accelerated degradation studies under controlled temperature, humidity, and light exposure. Use HPLC or TLC to monitor decomposition products .

- Controls : Include inert atmospheres (e.g., argon) and desiccants to isolate degradation pathways (oxidative vs. hydrolytic) .

- Data Reporting : Quantify stability using Arrhenius kinetics and provide raw data in supplementary materials for independent verification .

Advanced Research Questions

Q. How can computational models (e.g., DFT, MD simulations) be applied to predict this compound’s reactivity in novel reaction systems?

- Methodological Answer :

- Model Setup : Use Gaussian or ORCA for DFT calculations to optimize geometry and calculate thermodynamic parameters (e.g., activation energy for ring-opening reactions) .

- Validation : Compare predicted reaction pathways with experimental outcomes (e.g., product ratios from GC-MS). Discrepancies may indicate overlooked intermediates or solvent effects .

- Reproducibility : Share input files (e.g., .com or .inp) and computational parameters (basis sets, convergence criteria) in supplementary materials .

Q. What systematic approaches are recommended to resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer :

- Meta-Analysis Framework : Follow PRISMA guidelines to screen studies, assess bias (e.g., via ROBINS-I tool), and statistically pool data using random-effects models .

- Cross-Validation : Replicate key studies under standardized conditions (e.g., cell lines, assay protocols) to isolate variables like solvent choice or incubation time .

- Hypothesis Testing : Design dose-response experiments with positive/negative controls to test conflicting mechanisms (e.g., enzyme inhibition vs. membrane disruption) .

Q. How should researchers address discrepancies in the compound’s physicochemical properties (e.g., solubility, logP) across different studies?

- Methodological Answer :

- Method Harmonization : Adopt OECD guidelines for logP determination (e.g., shake-flask vs. HPLC methods) and report temperature/pH conditions .

- Error Analysis : Quantify instrumental uncertainty (e.g., NMR integration errors) and batch-to-batch variability in synthesis .

- Data Transparency : Publish raw datasets (e.g., UV-Vis spectra for solubility) in repositories like Zenodo to enable reanalysis .

Methodological Frameworks

Q. What strategies are effective for integrating mixed-methods approaches (e.g., experimental + computational) in studying this compound?

- Methodological Answer :

- Triangulation Design : Use experimental data (e.g., kinetic studies) to validate computational predictions (e.g., transition state energies) .

- Workflow Optimization : Sequence methods hierarchically—e.g., DFT-guided synthesis followed by NMR validation—to reduce resource waste .

- Ethical Reporting : Disclose limitations of each method (e.g., force field accuracy in MD simulations) to avoid overinterpretation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.